molecular formula C29H30ClN5O3 B2442971 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 896374-30-4

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Katalognummer B2442971
CAS-Nummer: 896374-30-4
Molekulargewicht: 532.04
InChI-Schlüssel: NUMIPUUXJOWMGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic carboxamides, analogous to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been prepared and evaluated for their potential as antipsychotic agents. This includes the study of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their antipsychotic activity, demonstrating the therapeutic potential of such compounds in psychiatric disorders (Norman et al., 1996).

Antimicrobial Activities of Triazole Derivatives

Compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to triazole derivatives, have shown significant antimicrobial activities. This underscores the potential of structurally complex molecules in addressing resistant microbial strains (Bektaş et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimides, akin to the structural framework of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies suggest potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).

Analgesic and Anti-inflammatory Activities

The synthesis of Mannich bases of benzoxazolinones, featuring structural motifs related to the compound , has demonstrated promising analgesic and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents for pain and inflammatory conditions (Köksal et al., 2007).

Role in CGRP Receptor Inhibition

Compounds with structural similarities have been evaluated for their role as calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing the potential for treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).

Antitumor Agents

Novel quinazoline derivatives containing piperazine moieties, resembling the compound , have shown potent antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "benzoyl chloride" ], "Reaction": [ "Step 1: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine is reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with benzoyl chloride in the presence of a base to form the final product, N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] }

CAS-Nummer

896374-30-4

Produktname

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Molekularformel

C29H30ClN5O3

Molekulargewicht

532.04

IUPAC-Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38)

InChI-Schlüssel

NUMIPUUXJOWMGB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.